molecular formula C21H30N2O4S B11079387 Ethyl 2-[(cyclohexylcarbonyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-[(cyclohexylcarbonyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11079387
M. Wt: 406.5 g/mol
InChI Key: BHXCRPKRPWOKKS-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyclohexylcarbonyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(cyclohexylcarbonyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions.

    Functional Group Substitution: Introduction of the cyclohexylcarbonyl and cyclopentylcarbamoyl groups is achieved through acylation and amidation reactions, respectively.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(cyclohexylcarbonyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(cyclohexylcarbonyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Ethyl 2-

Properties

Molecular Formula

C21H30N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H30N2O4S/c1-3-27-21(26)16-13(2)17(19(25)22-15-11-7-8-12-15)28-20(16)23-18(24)14-9-5-4-6-10-14/h14-15H,3-12H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

BHXCRPKRPWOKKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3CCCCC3

Origin of Product

United States

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